3-chloro-4-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide
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Description
3-chloro-4-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H19ClFNO4S and its molecular weight is 351.82. The purity is usually 95%.
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Biological Activity
The compound 3-chloro-4-fluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Chloro and Fluoro Substituents : These halogen atoms can influence the compound's reactivity and biological interactions.
- Benzenesulfonamide Core : This moiety is commonly associated with various pharmacological activities, particularly in antimicrobial and anti-inflammatory contexts.
- Tetrahydropyran Ring : This cyclic structure may contribute to the compound's lipophilicity and ability to penetrate biological membranes.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈ClFNO₃S |
Molecular Weight | 305.81 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not available |
Research indicates that compounds similar to This compound exhibit various biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides often inhibit enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in bacterial folate synthesis.
- Antimicrobial Properties : The presence of the sulfonamide group suggests potential antimicrobial activity, particularly against Gram-positive bacteria.
- Anti-inflammatory Effects : Similar compounds have shown efficacy in reducing inflammation through inhibition of pro-inflammatory cytokines.
Case Studies
- Antimicrobial Activity : A study evaluated a series of sulfonamide derivatives, including related compounds, demonstrating significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of folate synthesis pathways .
- Anti-cancer Potential : In vitro studies have shown that certain benzenesulfonamides can induce apoptosis in cancer cell lines. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
- HDAC Inhibition : Recent research has highlighted the potential of sulfonamide derivatives as histone deacetylase (HDAC) inhibitors. These compounds can alter gene expression profiles linked to cancer progression, suggesting a novel therapeutic avenue .
Table 2: Summary of Biological Activities
Activity Type | Effectiveness | Mechanism |
---|---|---|
Antibacterial | Moderate | Inhibition of folate synthesis |
Anti-inflammatory | High | Cytokine modulation |
Anticancer | Promising | Induction of apoptosis |
HDAC Inhibition | High | Alteration of gene expression |
Research Findings
Several research articles have explored the biological activity of sulfonamide derivatives. For instance, a comprehensive review on benzamide derivatives noted their varying effects on different biological targets, emphasizing their structural diversity and potential therapeutic applications .
Moreover, a patent detailing synthetic methods for related compounds highlighted their optimized properties for enhanced biological activity, indicating ongoing research into their pharmacological potential .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFNO4S/c15-12-9-11(1-2-13(12)16)22(19,20)17-6-3-14(18)10-4-7-21-8-5-10/h1-2,9-10,14,17-18H,3-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBKHIWZZTUBBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.